
N-(5-chloro-2-methoxyphenyl)-N'-1-naphthylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-N'-1-naphthylurea, also known as NMU, is a synthetic compound that has been widely studied for its potential applications in scientific research. NMU is a potent and selective agonist for the G protein-coupled receptor GPR66, which has been implicated in a variety of physiological and pathological processes.
Mechanism of Action
N-(5-chloro-2-methoxyphenyl)-N'-1-naphthylurea acts as an agonist for GPR66, activating downstream signaling pathways that regulate various physiological processes. The exact mechanism of action of GPR66 is not fully understood, but it is thought to involve the activation of G proteins and subsequent modulation of intracellular signaling cascades. Further research is needed to fully elucidate the mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-1-naphthylurea and GPR66.
Biochemical and Physiological Effects
N-(5-chloro-2-methoxyphenyl)-N'-1-naphthylurea has been shown to have a variety of biochemical and physiological effects, including modulation of circadian rhythm, regulation of energy metabolism, and modulation of pain sensitivity. In addition, N-(5-chloro-2-methoxyphenyl)-N'-1-naphthylurea has been implicated in the regulation of immune function and the pathogenesis of certain diseases, such as cancer and metabolic disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-chloro-2-methoxyphenyl)-N'-1-naphthylurea in lab experiments is its specificity for GPR66, which allows for the selective modulation of downstream signaling pathways. However, one limitation of using N-(5-chloro-2-methoxyphenyl)-N'-1-naphthylurea is its relatively low potency compared to other GPR66 agonists, which may limit its usefulness in certain experimental settings.
Future Directions
Future research on N-(5-chloro-2-methoxyphenyl)-N'-1-naphthylurea and GPR66 should focus on elucidating the exact mechanism of action of these compounds and their role in various physiological and pathological processes. In addition, further studies are needed to investigate the potential therapeutic applications of N-(5-chloro-2-methoxyphenyl)-N'-1-naphthylurea and other GPR66 agonists in the treatment of diseases such as cancer and metabolic disorders. Finally, the development of more potent and selective GPR66 agonists may help to overcome some of the limitations of N-(5-chloro-2-methoxyphenyl)-N'-1-naphthylurea and other currently available compounds.
Synthesis Methods
N-(5-chloro-2-methoxyphenyl)-N'-1-naphthylurea can be synthesized using a variety of methods, including the condensation of 5-chloro-2-methoxyaniline with 1-naphthylisocyanate in the presence of a base such as triethylamine. The resulting product can be purified using chromatographic techniques such as HPLC or column chromatography. Other methods for synthesizing N-(5-chloro-2-methoxyphenyl)-N'-1-naphthylurea have also been reported in the literature.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-N'-1-naphthylurea has been used extensively as a tool compound to study the function of GPR66, which is a relatively understudied G protein-coupled receptor. GPR66 has been implicated in a variety of physiological processes, including regulation of circadian rhythm, control of energy metabolism, and modulation of pain sensitivity. In addition, GPR66 has been shown to be upregulated in certain types of cancer, suggesting a potential role in tumorigenesis.
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-naphthalen-1-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-23-17-10-9-13(19)11-16(17)21-18(22)20-15-8-4-6-12-5-2-3-7-14(12)15/h2-11H,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXOLBLICDLSNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-N'-(1-naphthyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5810452.png)
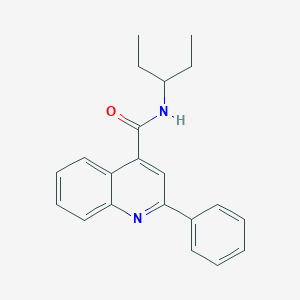
![1-(2,5-dimethylphenyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5810460.png)
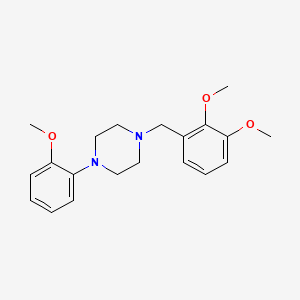
![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}cyclopentanecarboxamide](/img/structure/B5810472.png)
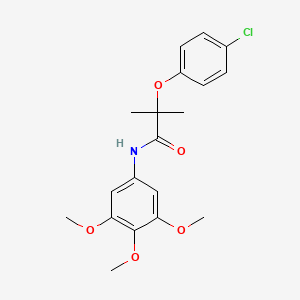
![2-{[4-(2-furylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5810485.png)
![methyl 2-chloro-5-[(methylsulfonyl)amino]benzoate](/img/structure/B5810497.png)


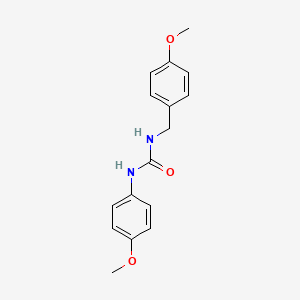

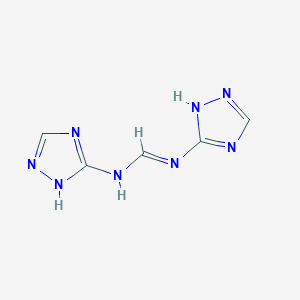
![3-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-1-propanol](/img/structure/B5810549.png)